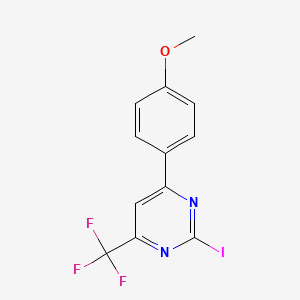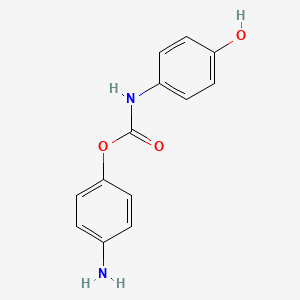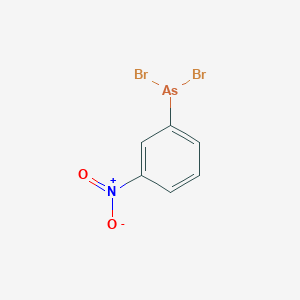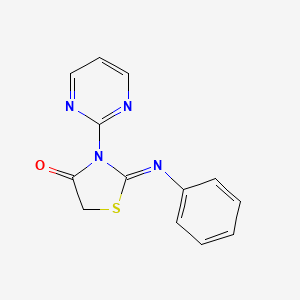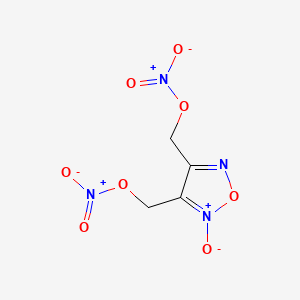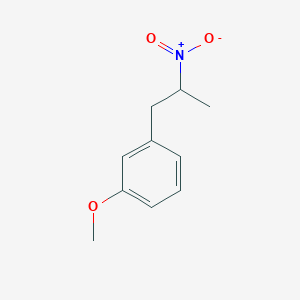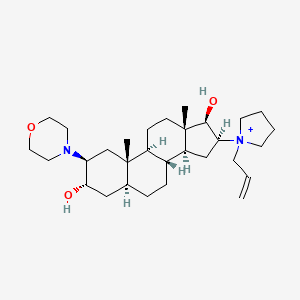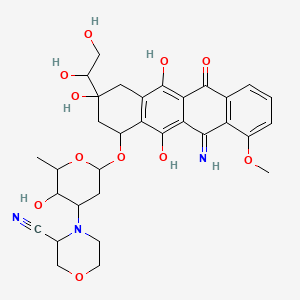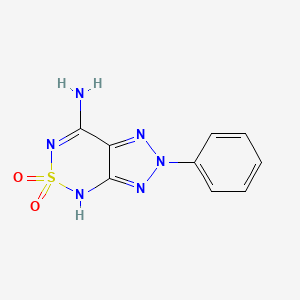
2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenylhydrazine with carbon disulfide and hydrazine hydrate, followed by cyclization with chloroacetic acid . The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the desired triazolothiadiazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenated reagents, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted triazolothiadiazines, and various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors and catalysts.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Similar structure but different substitution pattern.
1,2,4-Triazolo(5,1-b)(1,3,5)thiadiazine: Another isomeric form with distinct biological activities.
1,2,4-Triazolo(1,5-c)(1,3,5)thiadiazine: Differently fused ring system with unique properties.
Uniqueness
2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide is unique due to its specific fusion of triazole and thiadiazine rings, which imparts distinct chemical and biological properties. Its ability to act as a versatile pharmacophore and its wide range of applications in various fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
63479-78-7 |
|---|---|
Molekularformel |
C9H8N6O2S |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
5,5-dioxo-2-phenyl-4H-triazolo[4,5-c][1,2,6]thiadiazin-7-amine |
InChI |
InChI=1S/C9H8N6O2S/c10-8-7-9(14-18(16,17)13-8)12-15(11-7)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H,12,14) |
InChI-Schlüssel |
VDPZCDIUHDBRIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=C3C(=NS(=O)(=O)NC3=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



